n,n-Bis(2-bromopropyl)-7-nitro-9h-fluoren-2-amine
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Overview
Description
n,n-Bis(2-bromopropyl)-7-nitro-9h-fluoren-2-amine: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromopropyl groups and a nitro group attached to a fluoren-2-amine backbone, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-bromopropyl)-7-nitro-9h-fluoren-2-amine typically involves the reaction of 7-nitro-9h-fluoren-2-amine with 2-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the substitution reaction .
Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: n,n-Bis(2-bromopropyl)-7-nitro-9h-fluoren-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products Formed:
From Nucleophilic Substitution: Products include substituted amines or thioethers.
From Reduction: The primary product is the corresponding amine derivative.
Scientific Research Applications
Chemistry: n,n-Bis(2-bromopropyl)-7-nitro-9h-fluoren-2-amine is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound can be used to study the effects of nitro and bromopropyl groups on biological systems. It may also serve as a precursor for the development of pharmaceuticals with potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and dyes, due to its ability to introduce specific functional groups into the polymer backbone .
Mechanism of Action
The mechanism of action of n,n-Bis(2-bromopropyl)-7-nitro-9h-fluoren-2-amine involves its interaction with various molecular targets. The bromopropyl groups can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
- n,n-Bis(2-bromopropyl)-9h-fluoren-2-amine
- n,n-Bis(2-chloropropyl)-7-nitro-9h-fluoren-2-amine
- n,n-Bis(2-bromoethyl)-7-nitro-9h-fluoren-2-amine
Comparison: Compared to its analogs, n,n-Bis(2-bromopropyl)-7-nitro-9h-fluoren-2-amine is unique due to the presence of both bromopropyl and nitro groups.
Properties
CAS No. |
6583-95-5 |
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Molecular Formula |
C19H20Br2N2O2 |
Molecular Weight |
468.2 g/mol |
IUPAC Name |
N,N-bis(2-bromopropyl)-7-nitro-9H-fluoren-2-amine |
InChI |
InChI=1S/C19H20Br2N2O2/c1-12(20)10-22(11-13(2)21)16-3-5-18-14(8-16)7-15-9-17(23(24)25)4-6-19(15)18/h3-6,8-9,12-13H,7,10-11H2,1-2H3 |
InChI Key |
XUZCFVSFHSLOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)Br)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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